molecular formula C5H6N2 B3432731 4-Aminopyridine CAS No. 916979-36-7

4-Aminopyridine

Cat. No.: B3432731
CAS No.: 916979-36-7
M. Wt: 94.11 g/mol
InChI Key: NUKYPUAOHBNCPY-UHFFFAOYSA-N
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Description

4-Aminopyridine, also known as pyridin-4-amine, is an organic compound with the chemical formula C₅H₆N₂. It is one of the three isomeric amines of pyridine and is used as a research tool in characterizing subtypes of potassium channels. Additionally, it has applications in medicine, particularly in managing symptoms of multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminopyridine can be synthesized through several methods. One common method involves the Hofmann degradation of isonicotinamide, using iodine or alkali metal iodide as a catalyst, along with sodium hydroxide or potassium hydroxide and bromine. This method yields a high purity of this compound . Another method involves the reduction of 4-nitropyridine-N-oxide with iron and mineral acids, which also produces this compound in high yields .

Industrial Production Methods: Industrial production often follows the same synthetic routes but on a larger scale, ensuring high yield and purity. The Hofmann degradation method is particularly favored due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Aminopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 4-Pyridone.

    Reduction: this compound.

    Substitution: Various substituted pyridines, depending on the reagents used.

Comparison with Similar Compounds

Uniqueness of 4-Aminopyridine: this compound is unique due to its specific action on potassium channels, making it particularly useful in neurological research and treatment. Its ability to enhance synaptic transmission and mitigate neurological disorders sets it apart from its isomers .

Properties

IUPAC Name

pyridin-4-amine
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InChI

InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)
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InChI Key

NUKYPUAOHBNCPY-UHFFFAOYSA-N
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Canonical SMILES

C1=CN=CC=C1N
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Molecular Formula

C5H6N2
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DSSTOX Substance ID

DTXSID0023870
Record name 4-Aminopyridine
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Molecular Weight

94.11 g/mol
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Physical Description

White crystals; [CAMEO] Formulated as grain bait or powder concentrate; [EXTOXNET], White crystalline material with no odor.
Record name 4-Aminopyridine
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Boiling Point

273°C, 273 °C, 524.3 °F
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Solubility

In water, 112 g/L at 20 °C, Soluble in ethyl ether, benzene; slightly soluble in ligroin; very soluble in ethanol, Soluble in oxygenated solvents, Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol
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Density

1.2607
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Vapor Pressure

0.00034 [mmHg], 2.09X10-4 mm Hg at 20 °C
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Mechanism of Action

In MS, axons are progressively demyelinated which exposes potassium channels. As a result, there is a leak of potassium ions which results in the repolarization of cells and a decrease in neuronal excitability. The overall impact is the impairment of neuromuscular transmission as it is harder to trigger an action potential. Dalfampridine inhibits voltage-gated potassium channels in the CNS to maintain the transmembrane potential and prolong action potential. In other words, dalfampridine works to make sure that the current available is high enough to stimulate conduction in demyelinated axons that are exposed in MS patients. Furthermore, it facilitates neuromuscular and synaptic transmission by relieving conduction blocks in demyelinated axons., Electrophysiological dysfunction of Purkinje cells causes cerebellar ataxia. Recent studies indicated that 4-aminopyridine (4-AP) can prevent the attacks in patients with episodic ataxia type 2. However, the cellular mechanism(s) by which 4-AP might be beneficial for the improvement of motor function remain unclear. Here, electrophysiological and behavioral consequences of in vivo co-treatment with 4-AP against 3-acetylpyridine (3-AP)-induced ataxia in rats were assessed. Combined treatment with 4-AP partially improved motor behavior compared to the ataxic rats. Treatment with 3-AP alone induced plastic alterations in the cells' intrinsic properties, so that the latency of the initial neural spike was significantly increased (Pb 0.001); however, both instantaneous firing frequency and amplitude of calcium spikes were significantly (Pb 0.001) suppressed. 3-AP treatment also resulted in significant decrease in the duration of action potential (Pb 0.05) and the amplitude of after hyperpolarization (Pb 0.05) as well as post-stimulus hyperpolarization potentials (Pb 0.001). Purkinje cells in rats co-treated with 4-AP, however, fired predominantly in rhythmic bursts. The mean amplitude of Ca2+ spikes was significantly (Pb 0.001) greater compared to ataxic rats, but similar to control value. As evidenced by a significant decrease (Pb 0.001) in the first spike latency, the cells' intrinsic excitability was also increased. In 4-AP co-treated group, the duration of action potential was also significantly lengthened (Pb 0.001) compared to control and 3-AP group. These results suggest that modulation of intrinsic electrical properties and potentiation of Ca2+ channels function caused by in vivo 4-AP treatment is likely to be partly responsible for its neuroprotective action., 4-Aminopyridine enhances the release of acetylcholine pre synaptically, increasing the force of muscle contraction. It antagonizes the neuromuscular blockade produced by many antibiotics. 4-Aminopyridine is relatively free of muscarinic side effects." 4-Aminopyridine readily crosses the blood brain barrier. It may be useful as an antagonist of nondepolarizing neuromuscular blocking agents such as d-tubocurarine, gallamine, pancuronium, atracurium, vecuronium, doxacurium, and pipecuronium., 4-Aminopyridine blocks potassium ion channels and increases acetylcholine (ACh) levels at the synapses and neuromuscular junctions., 4-Aminopyridine block voltage-dependent potassium channels, producing secondary effects on calcium channels and influx of the cation, and this promotes release of acetylcholine., For more Mechanism of Action (Complete) data for 4-AMINOPYRIDINE (11 total), please visit the HSDB record page.
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Color/Form

White crystals, Crystals, Fine white powder, Needles from benzene

CAS No.

504-24-5, 29212-32-6, 916979-36-7
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Melting Point

157-161°C, 159.0 °C, 604.4 °F
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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